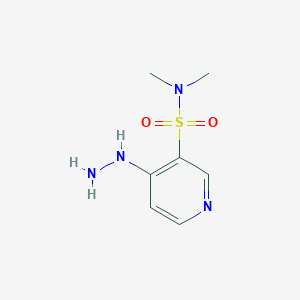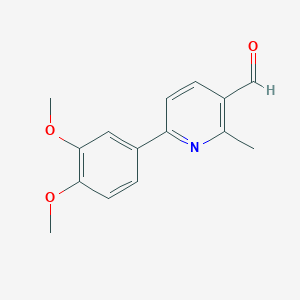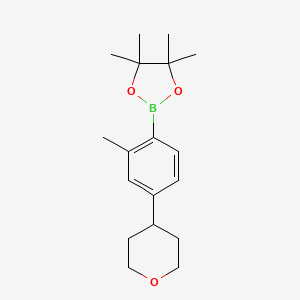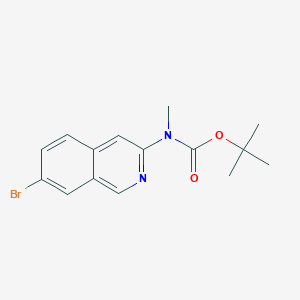
4-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide: is an organic compound with the molecular formula C7H12N4O2S This compound has garnered interest in the scientific community due to its unique chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide typically involves the reaction of 4-chloro-N,N-dimethylpyridine-3-sulfonamide with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, where the reactants are combined in large reactors under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: 4-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of 4-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modulation of their activity. This interaction can affect various cellular processes, making the compound a potential candidate for drug development.
Comparación Con Compuestos Similares
5-Chloro-4-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide: This compound has a similar structure but with a chlorine atom at the 5-position, which can influence its reactivity and biological activity.
2-Hydrazinyl-N,N-dimethylpyridine-4-sulfonamide: This isomer has the hydrazinyl group at the 2-position, leading to different chemical and biological properties.
Uniqueness: 4-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities
Propiedades
Fórmula molecular |
C7H12N4O2S |
|---|---|
Peso molecular |
216.26 g/mol |
Nombre IUPAC |
4-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide |
InChI |
InChI=1S/C7H12N4O2S/c1-11(2)14(12,13)7-5-9-4-3-6(7)10-8/h3-5H,8H2,1-2H3,(H,9,10) |
Clave InChI |
QRWOKXGZRGYYGD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)C1=C(C=CN=C1)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13002524.png)

![N-Methyl-6-oxobicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13002533.png)

![2-Chloro-4-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13002536.png)




![Ethyl 7-bromobenzo[b]thiophene-3-carboxylate](/img/structure/B13002568.png)


![4-Methylfuro[2,3-b]pyridine](/img/structure/B13002581.png)
